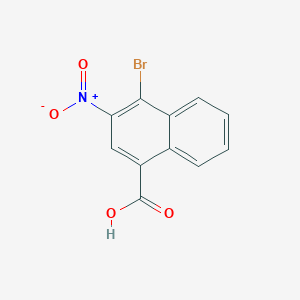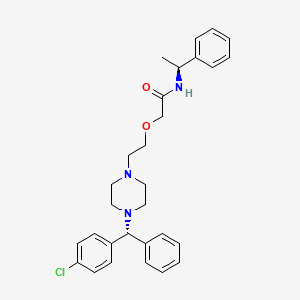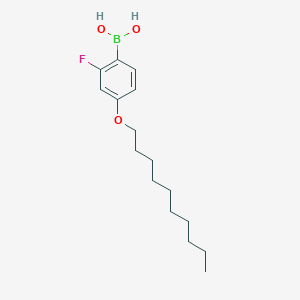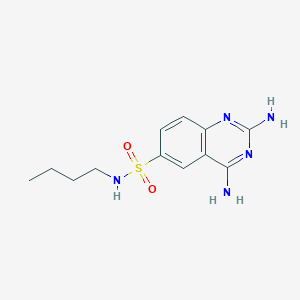![molecular formula C13H12BClN2O3 B11835032 (4-{[(3-Chlorophenyl)carbamoyl]amino}phenyl)boronic acid CAS No. 832694-87-8](/img/structure/B11835032.png)
(4-{[(3-Chlorophenyl)carbamoyl]amino}phenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(3-(3-Chlorophenyl)ureido)phenyl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. This compound features a boronic acid group attached to a phenyl ring, which is further substituted with a ureido group and a chlorophenyl group. The unique structure of (4-(3-(3-Chlorophenyl)ureido)phenyl)boronic acid makes it a valuable intermediate in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-(3-(3-Chlorophenyl)ureido)phenyl)boronic acid typically involves the following steps:
Formation of the Ureido Intermediate: The reaction begins with the formation of the ureido intermediate by reacting 3-chlorophenyl isocyanate with aniline under controlled conditions.
Borylation: The ureido intermediate is then subjected to borylation using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. This step introduces the boronic acid group to the phenyl ring.
Industrial Production Methods: Industrial production of (4-(3-(3-Chlorophenyl)ureido)phenyl)boronic acid follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.
化学反応の分析
Types of Reactions: (4-(3-(3-Chlorophenyl)ureido)phenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction forms a new carbon-carbon bond, resulting in the formation of biaryl compounds.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically using a protic acid or a base, leading to the formation of the corresponding phenyl derivative.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), and solvent (e.g., toluene or ethanol).
Protodeboronation: Protic acid (e.g., HCl) or base (e.g., NaOH).
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds.
Protodeboronation: Phenyl derivatives.
科学的研究の応用
(4-(3-(3-Chlorophenyl)ureido)phenyl)boronic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Investigated for its potential as a molecular probe in biological studies, particularly in the detection of biomolecules.
Medicine: Explored for its potential use in drug discovery and development, particularly as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
作用機序
The mechanism of action of (4-(3-(3-Chlorophenyl)ureido)phenyl)boronic acid involves its ability to participate in various chemical reactions, particularly the Suzuki-Miyaura coupling. The boronic acid group acts as a nucleophile, forming a bond with the palladium catalyst. This interaction facilitates the transfer of the aryl group from the boronic acid to the halide, resulting in the formation of a new carbon-carbon bond. The ureido and chlorophenyl groups provide additional functionalization, enhancing the compound’s reactivity and specificity.
類似化合物との比較
Phenylboronic Acid: A simpler boronic acid with a phenyl group attached to the boronic acid moiety.
4-Chlorophenylboronic Acid: Similar to (4-(3-(3-Chlorophenyl)ureido)phenyl)boronic acid but lacks the ureido group.
3-Formylphenylboronic Acid: Contains a formyl group instead of the ureido group.
Uniqueness: (4-(3-(3-Chlorophenyl)ureido)phenyl)boronic acid is unique due to the presence of both the ureido and chlorophenyl groups, which provide additional functionalization and reactivity compared to simpler boronic acids. This makes it a valuable intermediate in the synthesis of complex molecules and materials.
特性
CAS番号 |
832694-87-8 |
|---|---|
分子式 |
C13H12BClN2O3 |
分子量 |
290.51 g/mol |
IUPAC名 |
[4-[(3-chlorophenyl)carbamoylamino]phenyl]boronic acid |
InChI |
InChI=1S/C13H12BClN2O3/c15-10-2-1-3-12(8-10)17-13(18)16-11-6-4-9(5-7-11)14(19)20/h1-8,19-20H,(H2,16,17,18) |
InChIキー |
YLKFFDKPNONIKG-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC=C(C=C1)NC(=O)NC2=CC(=CC=C2)Cl)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3S)-3-[(2S)-2-[(2S)-2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,6,9,12-tetraoxapentadecan-15-amido]propanamido]propanamido]-3-{[4-(hydroxymethyl)phenyl]carbamoyl}propanoic acid](/img/structure/B11834949.png)




![4-Chloro-1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B11834998.png)

![5,7-Dibromopyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B11835003.png)
![Ethyl (4-fluoro-7-oxo-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetate](/img/structure/B11835011.png)




![Silane, (1,1-dimethylethyl)dimethyl[[(1S)-1-(2-propyn-1-yl)dodecyl]oxy]-](/img/structure/B11835054.png)
